molecular formula C14H17N3O B12450108 N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

Cat. No.: B12450108
M. Wt: 243.30 g/mol
InChI Key: WKWGIXPLJGUAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine is a complex organic compound with a unique structure that combines elements of indole and pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrazine ring. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine
  • 8-methoxy-2-methylindole
  • Pyrazino[1,2-a]indole derivatives

Uniqueness

This compound is unique due to its specific combination of indole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

8-methoxy-N,2-dimethyl-3,4-dihydropyrazino[1,2-a]indol-1-imine

InChI

InChI=1S/C14H17N3O/c1-15-14-13-9-10-8-11(18-3)4-5-12(10)17(13)7-6-16(14)2/h4-5,8-9H,6-7H2,1-3H3

InChI Key

WKWGIXPLJGUAKW-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC3=C(N2CCN1C)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.